molecular formula C19H17ClN2O2 B2544539 (E)-2-[3-(4-chloro-2-methylphenoxy)benzoyl]-3-(dimethylamino)-2-propenenitrile CAS No. 1164517-44-5

(E)-2-[3-(4-chloro-2-methylphenoxy)benzoyl]-3-(dimethylamino)-2-propenenitrile

Cat. No. B2544539
CAS RN: 1164517-44-5
M. Wt: 340.81
InChI Key: NSPQOYOHXBZUTR-NTCAYCPXSA-N
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Description

(E)-2-[3-(4-chloro-2-methylphenoxy)benzoyl]-3-(dimethylamino)-2-propenenitrile, commonly referred to as DMPN, is a synthetic compound with a wide variety of applications in scientific research. It is a colorless, crystalline solid with a molecular weight of 315.8 g/mol. It is soluble in organic solvents such as ethanol and acetone, and is insoluble in water. DMPN is a popular choice for research due to its unique properties and versatility in a variety of applications.

Scientific Research Applications

Synthesis and Chemical Properties

  • This compound is part of a group of propenoates with various substituents, indicating its utility in studying the impact of different chemical groups on molecular properties. Such studies can lead to the development of novel compounds with specific characteristics for various applications (Sinur, Golič, & Stanovnik, 1994).

  • The compound is related to methyl (E)-2-(acetylamino)-3-cyanoprop-2-enoate, used in the synthesis of multifunctional compounds for creating polysubstituted heterocyclic systems. This indicates its potential in organic synthesis, particularly in the development of complex molecular structures (Pizzioli, Ornik, Svete, & Stanovnik, 1998).

Applications in Molecular Structure Analysis

  • Research involving similar compounds has contributed to understanding the molecular packing and spatial arrangement in crystalline structures. Such insights are valuable in the field of crystallography and material science (Valkonen et al., 2012).

  • Studies on related compounds have also focused on examining isomers and conformers, which are crucial in understanding the dynamics and stability of molecules. This knowledge is essential in fields like pharmaceuticals and materials engineering (Pigošová et al., 2005).

Catalysis and Reaction Mechanisms

  • Investigations into compounds like 4-chloro-3-methylphenyl benzoate, which share a similar structural motif, have provided insights into catalysis and reaction mechanisms. This is particularly relevant in the field of industrial chemistry for the development of efficient synthetic processes (Yang & Huang, 2007).

Fluoroionophore Development

  • Derivatives of similar compounds have been studied for their potential as fluoroionophores, which are compounds that can bind specific metal ions and are useful in applications like metal ion sensing and cellular imaging (Hong et al., 2012).

Nucleoside Chemistry

  • Compounds like (E)-2-[3-(4-chloro-2-methylphenoxy)benzoyl]-3-(dimethylamino)-2-propenenitrile can potentially be used in nucleoside chemistry, as indicated by research on similar compounds for the selective protection of ribonucleosides, which is crucial in the synthesis of RNA and DNA-RNA mixtures (Kempe et al., 1982).

Environmental Applications

  • Studies involving related compounds have explored their degradation by denitrifying bacteria, highlighting the potential environmental applications in bioremediation and understanding the microbial breakdown of complex organic compounds (Rudolphi et al., 2004).

properties

IUPAC Name

(E)-2-[3-(4-chloro-2-methylphenoxy)benzoyl]-3-(dimethylamino)prop-2-enenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN2O2/c1-13-9-16(20)7-8-18(13)24-17-6-4-5-14(10-17)19(23)15(11-21)12-22(2)3/h4-10,12H,1-3H3/b15-12+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSPQOYOHXBZUTR-NTCAYCPXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)OC2=CC=CC(=C2)C(=O)C(=CN(C)C)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC(=C1)Cl)OC2=CC=CC(=C2)C(=O)/C(=C/N(C)C)/C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-2-[3-(4-chloro-2-methylphenoxy)benzoyl]-3-(dimethylamino)-2-propenenitrile

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